3-(Isononyloxy)propylammonium acetate

Description

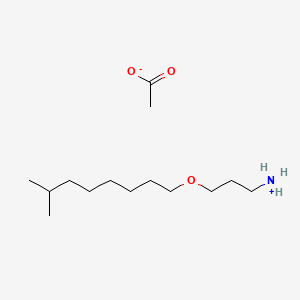

3-(Isononyloxy)propylammonium acetate (CAS: 28701-67-9) is a protic ionic liquid (PIL) composed of a branched alkyl ether ammonium cation and an acetate anion. Its molecular formula is C₁₃H₂₉NO·C₂H₄O₂, with a molecular weight of 275.43 g/mol . The cation features a 3-(isononyloxy)propyl chain, where the isononyl group (C₉H₁₉) introduces hydrophobicity, while the acetate anion (CH₃COO⁻) contributes to its solvation properties. Key physicochemical parameters include a LogP of 4.14 (indicating high lipophilicity) and a polar surface area (PSA) of 72.55 Ų . This compound is structurally related to 3-(isononyloxy)propylamine (CAS: 29317-52-0), its precursor, which has a molecular weight of 201.35 g/mol and a boiling point of 280.6°C .

Properties

CAS No. |

85650-92-6 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

3-(7-methyloctoxy)propylazanium;acetate |

InChI |

InChI=1S/C12H27NO.C2H4O2/c1-12(2)8-5-3-4-6-10-14-11-7-9-13;1-2(3)4/h12H,3-11,13H2,1-2H3;1H3,(H,3,4) |

InChI Key |

GXUKAKOULPIGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOCCC[NH3+].CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(isononyloxy)propylammonium acetate typically involves a two-step process. The first step is the alkylation of 3-aminopropanol with isononyl bromide to form 3-(isononyloxy)propylamine. The second step involves the neutralization of the amine with acetic acid to produce the final product . Industrial production methods may involve variations of these steps, often optimized for higher yields and purity .

Chemical Reactions Analysis

3-(Isononyloxy)propylammonium acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-(Isononyloxy)propylammonium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(isononyloxy)propylammonium acetate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and receptors, by forming ionic bonds and hydrogen bonds. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Alkylammonium Acetates

A series of PILs with linear alkylammonium cations and acetate anions have been extensively studied (Table 1):

- Propylammonium acetate (PAAc) : Smaller cation (C₃H₇) with higher water solubility and lower viscosity. Used in perovskite precursor dissolution due to its polar nature .

- Butylammonium acetate (BAAc) : Longer alkyl chain (C₄H₉) increases hydrophobicity but reduces ionic conductivity compared to PAAc .

- 3-(Isotridecyloxy)propylammonium acetate : Features a longer isotridecyloxy chain (C₁₃H₂₇), resulting in even lower water solubility and higher thermal stability than the target compound .

Table 1: Comparison of Alkylammonium Acetates

Anion Variants

Replacing the acetate anion with other carboxylates alters properties:

- Formate (HCOO⁻) : Lower molecular weight PILs (e.g., methylammonium formate) exhibit higher ionic conductivity but poorer thermal stability .

- Trifluoroacetate (CF₃COO⁻) : Introduces electronegativity, enhancing solubility in polar aprotic solvents but increasing toxicity .

Physicochemical Properties

- Viscosity and Density: Longer alkyl chains (e.g., isotridecyloxy) increase viscosity and density, whereas branched chains (isononyloxy) may reduce crystallinity compared to linear analogues .

- Thermal Stability: The isononyloxy group improves thermal stability over shorter-chain PILs like PAAc, which decompose below 200°C .

- Surface Activity: Branched chains enhance surface enrichment at interfaces (e.g., graphite), making this compound suitable for capacitive energy storage or lubrication .

Biological Activity

3-(Isononyloxy)propylammonium acetate is a compound with significant potential in biological applications due to its unique ionic liquid properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.40 g/mol. Its structure comprises a propylammonium group linked to an isononyloxy group, contributing to its distinctive physical and chemical properties, such as solubility and viscosity, which are critical for biological interactions .

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| This compound | C14H31NO3 | 261.40 g/mol | Ionic liquid; unique alkoxy chain |

| 3-(Isodecyloxy)propylammonium acetate | C15H33NO3 | 275.43 g/mol | Higher molecular weight; similar structure |

| 3-(Octyloxy)propylammonium acetate | C14H31NO2 | 227.36 g/mol | Shorter alkoxy chain; lower molecular weight |

The biological activity of this compound is primarily attributed to its ionic nature, which allows it to interact effectively with various biological molecules, including proteins and nucleic acids. The ammonium and acetate functional groups facilitate interactions that can modify the structure and function of biomolecules .

Potential Mechanisms Include:

- Protein Interaction : The compound can bind to amino acid residues in proteins, potentially altering their activity or stability.

- Nucleic Acid Interaction : It may interact with DNA or RNA, influencing gene expression or replication processes.

- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various ammonium compounds, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in pharmaceuticals.

- Drug Delivery Systems : Research has explored the use of ionic liquids like this compound in drug delivery systems. Its ability to enhance solubility and stability of poorly soluble drugs was demonstrated, highlighting its utility in improving therapeutic efficacy .

- Cellular Uptake Studies : A study on cellular uptake mechanisms revealed that compounds with similar structures could enhance the bioavailability of therapeutic agents by facilitating their transport across cellular membranes .

Toxicological Profile

The safety and toxicity of this compound have not been extensively studied; however, preliminary assessments indicate low toxicity levels in vitro. Further research is needed to evaluate its long-term effects and safety in vivo, particularly concerning its potential applications in human therapeutics .

Q & A

Q. What are the recommended methods for synthesizing 3-(isononyloxy)propylammonium acetate with high purity?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution and subsequent quaternization. For example, reacting isononanol with a propyl halide under alkaline conditions forms the ether intermediate (3-(isononyloxy)propyl halide). This intermediate is then quaternized with ammonium acetate in a polar solvent (e.g., ethanol or acetonitrile) under reflux. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts. Characterization via H NMR and FT-IR can confirm the ammonium group incorporation and purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the isononyloxy chain (δ 0.8–1.5 ppm for branched methyl groups), propyl linker (δ 1.6–3.3 ppm), and acetate counterion (δ 1.9–2.1 ppm).

- FT-IR : Peaks at ~1730 cm (C=O stretch of acetate) and ~3300 cm (N-H stretch of ammonium) confirm functional groups.

- Mass Spectrometry (ESI-MS) : Positive-ion mode detects the ammonium cation ([M]), while negative mode identifies the acetate anion. Cross-validate with elemental analysis for C, H, N content .

Q. What factors influence the aqueous stability of this compound, and how can they be experimentally determined?

- Methodological Answer : Stability depends on pH, temperature, and ionic strength. Conduct accelerated stability studies by storing the compound in buffers (pH 4–9) at 25–60°C. Monitor degradation via HPLC or LC-MS for byproduct formation (e.g., hydrolysis to 3-(isononyloxy)propanol). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. Use F NMR (if fluorinated analogs are synthesized) to track structural changes .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways and transition states to identify energy barriers in the quaternization step. Machine learning (ML) models trained on experimental data (e.g., solvent polarity, reaction time) predict optimal conditions. For example, ICReDD’s integrated computational-experimental framework uses reaction path searches to minimize trial-and-error experimentation .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity under varying experimental conditions?

- Methodological Answer : Apply factorial design (e.g., 2 factorial experiments) to systematically vary factors like temperature, solvent ratio, and catalyst presence. Use ANOVA to identify significant interactions. For instance, contradictory solubility data may arise from ionic strength effects, which can be resolved via phase diagrams or conductivity measurements. Cross-reference with thermodynamic parameters (e.g., Gibbs free energy) derived from calorimetry .

Q. How do intermolecular interactions between this compound and biological macromolecules affect its application in pharmacological research?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to proteins or lipid bilayers. Molecular dynamics (MD) simulations reveal how the compound’s amphiphilic structure (hydrophobic isononyloxy chain vs. hydrophilic ammonium) interacts with membranes or enzymes. Validate with fluorescence quenching assays using tryptophan residues as probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.